Bensulfuron-methyl

Description

This compound is a selective pre-emergence and post-emergence herbicide that inhibits the formation of acetolactate synthase (ALS inhibitor). Bensulfuron methyl is selective acting, through foliar and root uptake, by inhibiting biosynthesis of the essential amino acids valine and isoleucine. It stops cell division by inhibition of the acetolactate synthase enzyme. It could decrease the chlorophyll content and inhibit the growth of plant.

RN given refers to parent cpds

Structure

3D Structure

Properties

IUPAC Name |

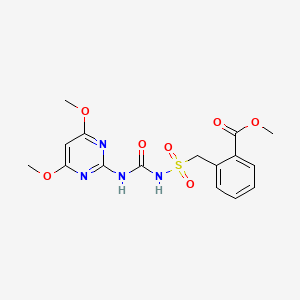

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQFTWRPUQYINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024164 | |

| Record name | Bensulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83055-99-6 | |

| Record name | Bensulfuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83055-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bensulfuron-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083055996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bensulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulfonyl)-o-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulphonyl)-o-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWL4I737BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bensulfuron-methyl in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bensulfuron-methyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1] It is widely utilized for the control of a broad spectrum of annual and perennial broadleaf weeds and sedges in crops such as rice.[2][3] Its herbicidal activity stems from the specific inhibition of a key enzyme in the biosynthesis of branched-chain amino acids, a pathway essential for plant growth and development but absent in mammals, contributing to its low mammalian toxicity.[4][5] This guide provides a detailed technical overview of the molecular mechanism of action of this compound, including its target enzyme, downstream physiological effects, quantitative efficacy data, and relevant experimental protocols.

Molecular Mechanism of Action

The primary mode of action of this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) (EC 2.2.1.6).

2.1 Target Enzyme: Acetolactate Synthase (ALS)

ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine. This enzyme catalyzes two parallel reactions:

-

The condensation of two pyruvate molecules to form α-acetolactate, a precursor for valine and leucine.

-

The condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine.

This compound is a potent, non-competitive inhibitor of ALS. It binds to a site on the enzyme that is allosteric to the active site, causing a conformational change that prevents the substrate from binding and catalysis from occurring. This inhibition is highly specific and occurs at very low concentrations.

2.2 Downstream Effects and Phytotoxicity

The inhibition of ALS by this compound leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. Since these amino acids are essential for protein synthesis, their absence leads to a cascade of downstream effects:

-

Cessation of Cell Division and Growth: Protein synthesis is critical for cell division and elongation. The lack of essential amino acids quickly halts growth in the meristematic tissues of roots and shoots.

-

Physiological Symptoms: Visible symptoms of phytotoxicity typically appear within several days of treatment. These include stunting, chlorosis (yellowing), and necrosis (tissue death), particularly in newly developing leaves and shoots. In some cases, purplish or reddish discoloration of leaves may be observed.

-

Photosynthesis Inhibition: While not the primary mode of action, this compound residues have been shown to negatively impact photosynthesis. This can manifest as a decrease in chlorophyll content, net photosynthetic rate, and the efficiency of photosystem II (PSII).

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Caption: Signaling pathway of this compound's inhibitory action on plant growth.

Quantitative Data

The efficacy of this compound can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50) for enzyme activity and the 50% growth reduction (GR50) in whole-plant assays. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro ALS/AHAS Enzyme Inhibition by this compound

| Plant Species | Tissue Source | IC50 (nM) | Reference(s) |

| Hydrilla verticillata | Whole Plant | 22 | |

| Sagittaria trifolia (Susceptible) | Whole Plant | 60 | |

| Sagittaria trifolia (Resistant) | Whole Plant | 66 - 2932.8 |

Table 2: Whole-Plant Growth Inhibition by this compound

| Plant Species | Assay Type | GR50 / IC50 (nM) | Reference(s) |

| Hydrilla verticillata | Growth Inhibition | 110 | |

| Ammannia auriculata (Susceptible) | Growth Reduction | 0.18 g ai ha⁻¹ | |

| Ammannia auriculata (Resistant) | Growth Reduction | 2.95 - 32.96 g ai ha⁻¹ | |

| Capsella bursa-pastoris (Resistant) | Lethal Dose (LD50) | 969-fold > Susceptible | |

| Freshwater Phytoplankton | Growth Reduction (EC50) | 15 - 6200 µg/L |

Experimental Protocols

The investigation of this compound's mechanism of action involves several key experimental procedures.

4.1 In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay directly measures the effect of this compound on the activity of the ALS enzyme.

Protocol:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., young leaves) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂, 10% glycerol, 1 mM EDTA, and 10 mM DTT).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), 20 mM MgCl₂, 100 mM sodium pyruvate, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like acetone or DMSO) to the reaction mixture.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

-

Quantification of Acetolactate:

-

Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also catalyzes the decarboxylation of acetolactate to acetoin.

-

Incubate at a higher temperature (e.g., 60°C) for 15 minutes to ensure complete conversion to acetoin.

-

Add a colorimetric reagent solution (e.g., creatine and α-naphthol) and incubate at room temperature to allow color development.

-

Measure the absorbance at a specific wavelength (e.g., 525 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the enzyme activity as the rate of acetoin formation per unit of protein per unit of time.

-

Plot the enzyme activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

4.2 Whole-Plant Bioassay for Herbicidal Activity

This assay assesses the effect of this compound on the growth of whole plants.

Protocol:

-

Plant Cultivation:

-

Grow susceptible and potentially resistant plant populations from seed in pots containing a suitable growth medium.

-

Maintain the plants in a controlled environment (greenhouse or growth chamber) with standardized conditions for light, temperature, and humidity.

-

-

Herbicide Application:

-

At a specific growth stage (e.g., 2-4 leaf stage), treat the plants with a range of this compound concentrations.

-

Apply the herbicide using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

-

-

Evaluation:

-

After a set period (e.g., 14-21 days), visually assess the plants for injury symptoms (e.g., stunting, chlorosis).

-

Harvest the above-ground biomass and determine the fresh or dry weight.

-

-

Data Analysis:

-

Express the biomass of the treated plants as a percentage of the untreated control.

-

Plot the percentage growth reduction against the logarithm of the herbicide dose and fit the data to a sigmoidal logistic model to calculate the GR50 value.

-

The following diagram illustrates a typical experimental workflow for characterizing the mechanism of action of an ALS-inhibiting herbicide.

Caption: Experimental workflow for characterizing an ALS-inhibiting herbicide.

Conclusion

This compound is a highly effective herbicide that acts through the specific inhibition of acetolactate synthase, a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This targeted mechanism disrupts essential metabolic pathways, leading to the cessation of growth and eventual death of susceptible plant species. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and develop herbicidal compounds. The provided methodologies for in vitro enzyme assays and whole-plant bioassays are fundamental for characterizing the efficacy and resistance profiles of ALS-inhibiting herbicides.

References

A Technical Deep Dive into the Bensulfuron-methyl Acetolactate Synthase (ALS) Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Bensulfuron-methyl, a potent sulfonylurea herbicide. It details the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants, and the subsequent physiological consequences leading to plant death. This document provides a comprehensive overview of the biochemical pathway, quantitative inhibition data, detailed experimental protocols, and the molecular basis of resistance.

Introduction to this compound and its Target: Acetolactate Synthase

This compound is a selective, pre- and post-emergence herbicide widely used for the control of broadleaf weeds and sedges in crops like rice and wheat.[1] It belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates and low mammalian toxicity.[2][3] The primary mode of action for this compound, and sulfonylureas in general, is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4]

ALS (EC 2.2.1.6) is a pivotal enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine. This pathway is present in plants, bacteria, fungi, and algae, but absent in animals, making ALS an ideal target for selective herbicides. The inhibition of ALS leads to a deficiency in these crucial amino acids, which are the building blocks of proteins and vital for cell growth and division. This ultimately results in the cessation of plant growth and eventual death.

The Branched-Chain Amino Acid Biosynthesis Pathway and the Role of ALS

The biosynthesis of valine, leucine, and isoleucine originates from pyruvate and threonine. ALS catalyzes the first committed step in this pathway. Specifically, it facilitates two parallel reactions:

-

The condensation of two pyruvate molecules to form α-acetolactate, a precursor for valine and leucine.

-

The condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine.

The inhibition of this crucial first step by this compound effectively shuts down the entire production line for these essential amino acids.

Mechanism of ALS Inhibition by this compound

This compound is a potent, non-competitive or competitive inhibitor of ALS, binding to a site on the enzyme that is allosteric to the active site. This binding prevents the substrate (pyruvate) from accessing the active site, thereby halting the catalytic reaction. Structural studies of plant ALS have revealed the binding sites for various ALS-inhibiting herbicides, providing insight into the molecular interactions that lead to inhibition. The sulfonylurea herbicides are thought to bind to the regulatory site of the enzyme.

The downstream effects of ALS inhibition are multifaceted. The primary consequence is the depletion of valine, leucine, and isoleucine, which directly impedes protein synthesis and, consequently, cell division and plant growth. A secondary effect is the accumulation of the substrate α-ketobutyrate, which can be toxic to the plant at high concentrations. Visual symptoms of this compound treatment in susceptible plants include stunting, chlorosis (yellowing), and necrosis (tissue death), typically appearing at the growing points of the plant.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Bensulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensulfuron-methyl is a selective systemic herbicide belonging to the sulfonylurea class. It is widely utilized for the pre- and post-emergence control of a variety of annual and perennial broad-leaved weeds and sedges in crops, particularly rice. Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mode of action and synthesis. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical Identity and Properties

This compound is the methyl ester of bensulfuron. Its chemical structure and identity are detailed below.

Table 1: Chemical Identity of this compound

| Parameter | Value |

| IUPAC Name | methyl 2-[([[(4,6-dimethoxypyrimidin-2-yl)amino]carbonyl]amino)sulfonyl]methyl]benzoate |

| CAS Number | 83055-99-6 |

| Molecular Formula | C₁₆H₁₈N₄O₇S |

| Molecular Weight | 410.4 g/mol |

| Chemical Structure |  |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and behavior, as well as for formulation development. These properties are summarized in the tables below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Conditions |

| Melting Point | 185-188 °C[1] | |

| Vapor Pressure | 1.733 x 10⁻³ Pa[1] | 20 °C |

| Octanol-Water Partition Coefficient (log Kow) | 1.56 (pH 5), 6.15 (pH 7) | |

| Dissociation Constant (pKa) | 5.2 | |

| Density | 1.41 g/cm³ |

Table 3: Solubility of this compound

| Solvent | Solubility | Temperature |

| Water | 2.9 mg/L (pH 5) | 25 °C |

| 12 mg/L (pH 7) | 25 °C | |

| 1200 mg/L (pH 8) | 25 °C | |

| Dichloromethane | 11720 mg/L | |

| Acetonitrile | 5380 mg/L | |

| Ethyl Acetate | 1660 mg/L | |

| Acetone | 1380 mg/L | |

| Methanol | 990 mg/L | |

| Xylene | 280 mg/L | |

| Hexane | 3.1 mg/L |

Table 4: Stability of this compound

| Condition | Half-life |

| Hydrolysis | 11 days (pH 5) |

| 143 days (pH 7) | |

| Stable at pH 9 | |

| Photolysis in Water | Stable in sterile buffer, degrades in natural water under sunlight. |

Experimental Protocols

The determination of the physicochemical properties of this compound follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).

Water Solubility (OECD Guideline 105 / CIPAC Method MT 157)

The water solubility of this compound is determined using the Flask Method , which is suitable for substances with solubilities above 10⁻² g/L.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of water in a flask. The flask is then agitated at a temperature slightly above the test temperature for a sufficient period to ensure saturation.

-

Equilibration: The flask is then transferred to a constant temperature bath set at the desired test temperature (e.g., 20 °C or 25 °C) and allowed to equilibrate for at least 24 hours with gentle stirring.

-

Phase Separation: After equilibration, the undissolved solid is separated from the aqueous phase by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Vapor Pressure (OECD Guideline 104)

The vapor pressure of this compound can be determined using the Dynamic Method (Cottrell's Method) .

Principle: The boiling point of the substance is determined at various pressures. The vapor pressure at a given temperature is then determined by interpolation.

Methodology:

-

Apparatus: A Cottrell pump is used, which consists of a boiling tube with a side arm connected to a manometer and a reflux condenser.

-

Procedure: A sample of this compound is placed in the boiling tube. The pressure in the apparatus is reduced to a desired value using a vacuum pump. The sample is then heated, and the temperature at which it boils is recorded.

-

Data Collection: This procedure is repeated at several different pressures.

-

Calculation: The vapor pressure at a specific temperature is determined by plotting the logarithm of the pressure against the reciprocal of the absolute temperature (Clausius-Clapeyron equation) and interpolating to the desired temperature.

Melting Point (OECD Guideline 102)

The melting point of this compound is determined using the Capillary Tube Method .

Principle: A small amount of the powdered substance is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube sealed at one end.

-

Apparatus: The capillary tube is placed in a heating block or an oil bath equipped with a calibrated thermometer or a temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The octanol-water partition coefficient (Kow) of this compound is determined using the Shake Flask Method .

Principle: The substance is partitioned between n-octanol and water at a constant temperature. The concentration of the substance in each phase is then determined, and the partition coefficient is calculated as the ratio of the concentrations.

Methodology:

-

Preparation: Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of this compound is then dissolved in the n-octanol phase.

-

Partitioning: The n-octanol solution is mixed with the water phase in a separatory funnel and shaken vigorously for a set period to allow for partitioning.

-

Phase Separation: The two phases are allowed to separate, and the aqueous and n-octanol layers are collected.

-

Analysis: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC).

-

Calculation: The Kow is calculated as the concentration in the n-octanol phase divided by the concentration in the aqueous phase. The result is often expressed as log Kow.

Dissociation Constant (OECD Guideline 112)

The dissociation constant (pKa) of this compound can be determined by the Titration Method .

Principle: The substance is dissolved in water and titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the titration curve.

Methodology:

-

Solution Preparation: A known concentration of this compound is prepared in water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is the pH at which half of the substance is in its ionized form, which corresponds to the midpoint of the buffer region on the titration curve.

Mode of Action and Signaling Pathway

This compound's herbicidal activity is due to its inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is the first enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth.

The inhibition of ALS by this compound leads to a rapid depletion of these essential amino acids. This deficiency triggers a cascade of downstream effects, ultimately leading to plant death. A key downstream signaling pathway affected is the Target of Rapamycin (TOR) pathway, a central regulator of growth and metabolism in eukaryotes. The starvation of branched-chain amino acids is thought to inhibit TOR signaling, leading to the cessation of cell division, growth, and eventually, cell death.

Caption: Mode of action of this compound.

Synthesis Workflow

The synthesis of this compound is a multi-step process. A general workflow for its production is outlined below.

Caption: General synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The data presented in a structured format allows for easy access and comparison by researchers and professionals in the fields of agrochemistry and drug development. The visualization of the mode of action and synthesis workflow offers a clear understanding of the herbicide's biological activity and production. This comprehensive information is essential for the safe and effective use of this compound, as well as for the development of new and improved herbicidal formulations.

References

An In-Depth Technical Guide to the Synthesis of Bensulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis process for bensulfuron-methyl, a selective sulfonylurea herbicide. The document details the core chemical intermediates, reaction pathways, and experimental protocols, designed to be a valuable resource for researchers and professionals in the fields of agrochemical synthesis and development.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that primarily involves the preparation of two key intermediates, followed by their condensation to form the final product. The critical intermediates are:

-

2-amino-4,6-dimethoxypyrimidine (ADMP)

-

o-Methoxycarbonylbenzylsulfonyl isocyanate

The overall synthesis can be visualized as a convergent process where these two molecules are synthesized separately and then combined in the final step.

Figure 1: Overall synthesis pathway of this compound.

Synthesis of Intermediates

2-amino-4,6-dimethoxypyrimidine (ADMP)

The synthesis of ADMP is a critical part of the overall process. One common route starts from malononitrile and guanidine to form 2-amino-4,6-dihydroxypyrimidine. This is followed by chlorination and then methoxylation.[1]

Experimental Protocol: Synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP)

This protocol is a representative procedure based on common synthetic routes.

Step 1: Synthesis of 2-amino-4,6-dihydroxypyrimidine

-

This step typically involves the condensation of malononitrile with guanidine in the presence of a base like sodium ethoxide.

Step 2: Synthesis of 2-amino-4,6-dichloropyrimidine

-

2-amino-4,6-dihydroxypyrimidine is chlorinated using a reagent such as phosphorus oxychloride (POCl₃). The reaction is typically heated to drive it to completion.

Step 3: Synthesis of 2-amino-4,6-dimethoxypyrimidine

-

2-amino-4,6-dichloropyrimidine is then reacted with sodium methoxide in a suitable solvent like methanol. The reaction mixture is heated, and upon completion, the product is isolated.

A one-pot synthesis method has also been described, starting from malononitrile and methanol, followed by reaction with cyanamide.

Quantitative Data for ADMP Synthesis

| Parameter | Value | Reference |

| Overall Yield | Up to 82.8% | [2] |

| Purity | >99% | [2] |

| Melting Point | 95.2-96 °C | [2] |

o-Methoxycarbonylbenzylsulfonyl Isocyanate

This intermediate is synthesized from o-methoxycarbonylbenzylsulfonamide. The key transformation is the conversion of the sulfonamide group to an isocyanate group. This is typically achieved through phosgenation.

Experimental Protocol: Synthesis of o-Methoxycarbonylbenzylsulfonyl Isocyanate

Two main approaches are used for the phosgenation step:

Method A: Using Phosgene

-

o-Methoxycarbonylbenzylsulfonamide is dissolved in an inert solvent like xylene.

-

Phosgene gas is bubbled through the solution at an elevated temperature (e.g., 120-130°C).[3]

-

A catalyst, such as n-butyl isocyanate, may be used.

-

The reaction is monitored for completion, and then excess phosgene and solvent are removed, often by distillation or gas stripping.

Method B: Using Triphosgene (Bis(trichloromethyl) carbonate)

-

This method is a safer alternative to using phosgene gas.

-

o-Methoxycarbonylbenzylsulfonamide is mixed with bis(trichloromethyl) carbonate and a catalyst like n-butyl isocyanate in a solvent such as dimethylbenzene.

-

The mixture is heated in stages, for example, first to 70-85°C and then slowly to 110-130°C.

-

Trichloromethyl chloroformate might be added during the higher temperature stage.

-

After the reaction, the solvent and catalyst are removed, typically by vacuum distillation.

Quantitative Data for Isocyanate Synthesis

| Parameter | Value | Reference |

| Reaction Temperature (Phosgene) | 120-130°C | |

| Reaction Temperature (Triphosgene) | 110-130°C | |

| Yield | >98% (with phosgene) |

Final Synthesis of this compound

The final step is the condensation of 2-amino-4,6-dimethoxypyrimidine with o-methoxycarbonylbenzylsulfonyl isocyanate.

Experimental Protocol: Condensation Reaction

-

The synthesized o-methoxycarbonylbenzylsulfonyl isocyanate is dissolved in a suitable solvent (e.g., xylene or another condensation solvent).

-

2-amino-4,6-dimethoxypyrimidine is added to the solution. The molar ratio of isocyanate to ADMP is typically around 1:1.02.

-

The reaction mixture is stirred at a controlled temperature, generally between 50-90°C.

-

The reaction time can vary from 2 to 10 hours.

-

After the reaction is complete, the product, this compound, precipitates and can be isolated by filtration or centrifugation.

-

The isolated product is then washed and dried.

Quantitative Data for the Final Condensation

| Parameter | Value | Reference |

| Reaction Temperature | 50-90°C | |

| Reaction Time | 2-10 hours | |

| Overall Yield | >90% | |

| Final Product Purity | >97% |

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound.

Figure 2: Laboratory workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a well-established process that relies on the efficient preparation of two key intermediates. By carefully controlling the reaction conditions for the synthesis of 2-amino-4,6-dimethoxypyrimidine and o-methoxycarbonylbenzylsulfonyl isocyanate, and their subsequent condensation, high yields and purity of the final product can be achieved. The use of triphosgene as a substitute for phosgene offers a safer route for the isocyanate synthesis. This guide provides the fundamental information required for the laboratory-scale synthesis and further research on this compound and related compounds.

References

Bensulfuron-methyl: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular structure, chemical formula, and physicochemical properties of Bensulfuron-methyl. The information is curated to support research, scientific analysis, and development activities involving this compound.

Molecular Identity and Chemical Formula

This compound is a selective herbicide belonging to the sulfonylurea class.[1][2] It is the methyl ester of bensulfuron and functions as an acetolactate synthase (ALS) inhibitor, thereby controlling a variety of annual and perennial weeds, particularly in wheat and rice crops.[1][3]

The fundamental chemical identifiers for this compound are as follows:

| Identifier | Value |

| Molecular Formula | C₁₆H₁₈N₄O₇S[4] |

| Molecular Weight | 410.4 g/mol |

| IUPAC Name | methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoate |

| CAS Registry Number | 83055-99-6 |

| Canonical SMILES | COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC |

| InChI Key | XMQFTWRPUQYINF-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its behavior in various environmental and biological systems.

| Property | Value | Conditions |

| Melting Point | 185-188 °C | |

| Vapor Pressure | 1.733 × 10⁻³ Pa | 20 °C |

| 2.8 × 10⁻⁹ mPa | 25 °C | |

| Solubility in Water | 2.9 mg/L | 25 °C, pH 5 |

| 1200 mg/L | 25 °C, pH 8 | |

| 6.65 mg/L | 20 °C, pH 7 | |

| Solubility in Organic Solvents (at 20°C) | ||

| Dichloromethane | 11720 mg/L | |

| Acetonitrile | 5380 mg/L | |

| Ethyl acetate | 1660 mg/L | |

| Acetone | 1380 mg/L | |

| Methanol | 990 mg/L | |

| Xylene | 280 mg/L | |

| Hexane | 3.1 mg/L | |

| Partition Coefficient (Kow) | 4.1 | |

| Soil Degradation (DT₅₀, aerobic) | 56.9 days (Moderately persistent) |

Molecular Structure

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization clarifies the arrangement of atoms and functional groups within the molecule.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process. The key steps are outlined below:

-

Preparation of 2-amino-4,6-dimethoxypyrimidine: This intermediate is synthesized by chlorinating and subsequently methoxylating pyrimidine derivatives.

-

Preparation of o-methoxycarbonylbenzylsulfonyl isocyanate: This is achieved by reacting o-methyl formate benzyl sulfonamide with phosgene. An alternative method involves the reaction of o-methyl formate benzyl sulfamide with bis(trichloromethyl) carbonate in the presence of a catalyst.

-

Condensation Reaction: The two key intermediates, 2-amino-4,6-dimethoxypyrimidine and o-methoxycarbonylbenzylsulfonyl isocyanate, are then reacted together in a suitable solvent, such as xylene, under controlled temperature conditions to form this compound.

-

Isolation and Purification: The final product is isolated from the reaction mixture, often through centrifugal separation, and then washed and dried to yield pure this compound.

The logical workflow for the synthesis is illustrated in the following diagram:

Caption: Synthesis workflow for this compound.

Analytical Determination

The quantification of this compound in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry or UV detection.

4.2.1. Determination in Soil and Sediment by LC-MS/MS

A validated method for the analysis of this compound in soil and sediment involves the following steps:

-

Extraction: The sample is extracted with an appropriate solvent mixture, such as acetonitrile and methylene chloride. The extraction can be aided by sonication.

-

Cleanup: The extract is then cleaned up using dispersive solid-phase extraction (dSPE) with materials like primary secondary amine (PSA) and magnesium sulfate to remove interfering substances.

-

Analysis: The final extract is analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Quantification is based on the peak area response of specific ion transitions against a calibration curve. The typical quantitation ion transition is m/z 411 -> m/z 148.9, with a confirmation transition of m/z 411 -> m/z 182.1.

4.2.2. Determination in Paddy Fields by HPLC-UV

An established High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound and other herbicides in paddy water, soil, and rice plants includes:

-

Extraction:

-

Paddy water: Extraction with methylene chloride.

-

Soil: Extraction with an alkaline mixed solution of acetonitrile-methylene chloride.

-

Rice plant: Extraction with alkaline methylene chloride followed by cleanup on a Florisil column.

-

-

Chromatographic Separation: The separation is achieved on a C18 column with a mobile phase of water-methanol (30:70, v/v) at a flow rate of 0.5 mL/min.

-

Detection: Detection is carried out using a UV detector at a wavelength of 238 nm. Quantification is performed using an external standard method.

The general workflow for the analytical determination of this compound is presented below:

Caption: General analytical workflow for this compound.

References

Bensulfuron-methyl solubility in water and various organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bensulfuron-methyl in water and various organic solvents. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require detailed information on the physicochemical properties of this compound. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the compound's mechanism of action and experimental workflows.

Introduction to this compound

This compound is a selective systemic herbicide belonging to the sulfonylurea class. It is widely used in agriculture to control a variety of annual and perennial broadleaf weeds and sedges, particularly in rice and wheat crops. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. Understanding the solubility of this compound is critical for developing effective formulations, assessing its environmental fate, and conducting toxicological studies.

Solubility of this compound

The solubility of this compound varies significantly depending on the solvent and the pH of aqueous solutions. The data presented below has been compiled from various sources to provide a comparative overview.

Table 1: Solubility of this compound in Water and Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Aqueous | |||

| Water (pH 4.8) | 25 | 2.9 mg/L | [1][2] |

| Water (pH 5) | 25 | 2.9 mg/L | [1] |

| Water (pH 5.8) | 25 | 12 mg/L | [2] |

| Water (pH 6) | 25 | 12 mg/L | [3] |

| Water (pH 6.9) | 25 | 120 mg/L | |

| Water (pH 7) | 25 | 120 mg/L | |

| Water (pH 8) | 25 | 1200 mg/L | |

| Organic Solvents | |||

| Acetone | 20 | 1380 mg/L (1.38 g/L) | |

| Acetonitrile | 20 | 5380 mg/L (5.38 g/L) | |

| Dichloromethane | 20 | 11720 mg/L (11.72 g/L) | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 125 mg/mL | |

| Ethyl Acetate | 20 | 1660 mg/L (1.66 g/L) | |

| Hexane | 20 | 3.1 mg/L (0.0031 g/L) | |

| Methanol | 20 | 990 mg/L (0.99 g/L) | |

| Xylene | 20 | 280 mg/L (0.28 g/L) |

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of this compound.

Determination of Water Solubility (Flask Method - adapted from OECD Guideline 105)

This method is suitable for substances with a solubility of greater than 10-2 g/L.

Principle: A supersaturated or saturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method.

Materials:

-

This compound (analytical standard)

-

Distilled or deionized water

-

Constant temperature bath or shaker

-

Centrifuge

-

Filtration device (e.g., syringe filter with a non-adsorptive membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add successive small amounts of this compound to a known volume of water at the test temperature and stir. Observe the amount required to reach saturation. This helps in determining the appropriate amount of substance to use in the main test.

-

Equilibration: Add an excess amount of this compound to a sufficient volume of water in a flask. The amount should be enough to ensure that a solid phase remains after equilibration.

-

Place the flask in a constant temperature bath (e.g., 25 ± 0.5 °C) and agitate for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time (e.g., 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand at the test temperature for at least 24 hours to allow for the separation of undissolved material. If necessary, centrifuge the solution to aid separation.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Filtration through a membrane filter that does not adsorb the test substance may be necessary.

-

Analysis: Determine the concentration of this compound in the sampled solution using a validated analytical method, such as HPLC.

-

pH Measurement: Measure the pH of the saturated solution.

-

Replicate: Perform the determination in at least duplicate.

Determination of Solubility in Organic Solvents

Principle: A saturated solution of this compound is prepared in the organic solvent of interest at a constant temperature. The concentration of the dissolved substance is then quantified.

Materials:

-

This compound (analytical standard)

-

Organic solvents (e.g., acetone, methanol, etc., of analytical grade)

-

Vials or test tubes with closures

-

Vortex mixer or shaker

-

Constant temperature bath

-

Analytical balance

-

HPLC system or other suitable analytical instrument

Procedure:

-

Add a pre-weighed excess amount of this compound to a vial containing a known volume of the organic solvent.

-

Seal the vial and place it in a constant temperature bath.

-

Agitate the mixture using a vortex mixer or shaker until equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Once equilibrium is achieved, allow any undissolved solid to settle.

-

Carefully take an aliquot of the clear supernatant. Dilute the aliquot gravimetrically with the same solvent to a concentration within the working range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Visualizations

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound acts by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is the first and rate-limiting step in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine. Inhibition of this pathway leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing the death of susceptible plants.

Caption: Mechanism of action of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of a compound like this compound.

Caption: Experimental workflow for solubility.

References

A Technical Guide to the Mode of Action and Symptomology of Bensulfuron-methyl in Weeds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bensulfuron-methyl is a selective, systemic sulfonylurea herbicide highly effective for the control of broadleaf weeds and sedges in rice and wheat cultivation. Its mode of action centers on the potent and specific inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to a cascade of physiological disruptions, culminating in the death of susceptible weeds. This technical guide provides an in-depth exploration of the biochemical mechanisms of this compound, a detailed account of the resulting symptomology in weeds, and comprehensive experimental protocols for the evaluation of its efficacy and mode of action.

Mode of Action

This compound is absorbed by both the roots and foliage of weeds and is readily translocated through the xylem and phloem to the meristematic tissues, which are the primary sites of plant growth.[1] At the cellular level, its herbicidal activity is initiated by the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3]

Inhibition of Acetolactate Synthase (ALS)

ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2] this compound acts as a potent, non-competitive inhibitor of ALS. By binding to the enzyme, it blocks the condensation of two molecules of pyruvate to form α-acetolactate (a precursor to valine and leucine) and the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).

The inhibition of ALS by this compound leads to a rapid depletion of the intracellular pools of these essential amino acids. As these amino acids are fundamental building blocks for protein synthesis, their absence halts this vital process. Consequently, cell division and overall plant growth are arrested.

Symptomology in Susceptible Weeds

The visual symptoms of this compound injury in susceptible weeds develop progressively following application. The timeline of symptom development can be influenced by environmental conditions and the weed species' sensitivity.

-

Initial Symptoms (5-7 days after treatment): The first visible sign of herbicidal effect is chlorosis, or yellowing, of the newest growth in the apical meristems. This is a direct consequence of the cessation of cell division and protein synthesis in these actively growing regions.

-

Progression of Symptoms (10-14 days after treatment): Following the initial chlorosis, the yellowing intensifies and spreads to older leaves. The affected tissues then become necrotic, turning brown and brittle.

-

Complete Necrosis and Plant Death: Over time, the necrosis encompasses the entire shoot, leading to the complete death of the weed. The root system also ceases to grow and eventually decays.

Quantitative Efficacy Data

The efficacy of this compound varies depending on the weed species, application rate, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Efficacy of this compound on Weed Density and Dry Weight in Transplanted Rice

| Weed Species | Application Rate (g a.i./ha) | Timing | Weed Control Efficiency (%) | Reference |

| Ammannia auriculata (Resistant Biotype YZ-1) | 2.95 (GR50) | Post-emergence | 50 | |

| Ammannia auriculata (Susceptible Biotype YZ-S) | 0.18 (GR50) | Post-emergence | 50 | |

| Mixed broadleaf and sedge weeds | 60 | 3 DAT | 74 | |

| Mixed broadleaf and sedge weeds | 60 | 18 DAT | ~100 |

GR50: Herbicide rate causing a 50% reduction in plant growth. DAT: Days After Transplanting.

Table 2: Weed Control Efficiency of this compound in Combination with Pretilachlor in Transplanted Rice

| Weed Flora | Application Rate (g a.i./ha) | Timing (DAT) | Weed Control Efficiency (%) | Reference |

| Grasses, broadleaved weeds, and sedges | This compound (60) + Pretilachlor (600) | 3 | 74.0 | |

| Grasses, broadleaved weeds, and sedges | This compound (60) + Pretilachlor (600) | 30 | Complete control (except Cynodon dactylon and Paspalum distichum) | |

| Grasses, broadleaved weeds, and sedges | This compound (50) + Pretilachlor (500) | Not Specified | 95 |

DAT: Days After Transplanting.

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the dose-response of a weed species to this compound and to calculate the GR50 value.

1. Plant Material and Growth Conditions:

- Grow a susceptible weed species from seed in pots containing a commercial potting mix.

- Maintain the plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night) and a 16-hour photoperiod.

- Water the plants as needed to maintain adequate soil moisture.

2. Herbicide Application:

- Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).

- Create a series of dilutions to achieve a range of application rates (e.g., 0, 0.1, 1, 10, 100, 1000 g a.i./ha).

- Apply the herbicide solutions to the plants at the 2-4 leaf stage using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha).

3. Data Collection and Analysis:

- At 14-21 days after treatment, harvest the above-ground biomass of each plant.

- Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

- Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.

- Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR50 value.

// Nodes

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

PlantGrowth [label="Grow Susceptible Weeds\nin Greenhouse", fillcolor="#F1F3F4", fontcolor="#202124"];

HerbicidePrep [label="Prepare this compound\nDilution Series", fillcolor="#F1F3F4", fontcolor="#202124"];

Application [label="Apply Herbicide to Plants\nat 2-4 Leaf Stage", fillcolor="#FBBC05", fontcolor="#202124"];

Incubation [label="Incubate for 14-21 Days", fillcolor="#F1F3F4", fontcolor="#202124"];

Harvest [label="Harvest and Dry\nAbove-ground Biomass", fillcolor="#F1F3F4", fontcolor="#202124"];

DataAnalysis [label="Analyze Data and\nCalculate GR50", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Start -> PlantGrowth [arrowhead=normal, color="#5F6368"];

PlantGrowth -> Application [arrowhead=normal, color="#5F6368"];

HerbicidePrep -> Application [arrowhead=normal, color="#5F6368"];

Application -> Incubation [arrowhead=normal, color="#5F6368"];

Incubation -> Harvest [arrowhead=normal, color="#5F6368"];

Harvest -> DataAnalysis [arrowhead=normal, color="#5F6368"];

DataAnalysis -> End [arrowhead=normal, color="#5F6368"];

}

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol measures the direct inhibitory effect of this compound on the ALS enzyme.

1. Enzyme Extraction:

- Harvest fresh, young leaf tissue from the target weed species.

- Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.

- Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine pyrophosphate, 10 µM FAD, 10% v/v glycerol, 1 mM DTT, and 5% w/w PVPP).

- Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

- Collect the supernatant containing the crude enzyme extract.

2. Enzyme Assay:

- Prepare a reaction mixture containing the enzyme extract, assay buffer (similar to extraction buffer but without PVPP), and varying concentrations of this compound.

- Initiate the reaction by adding the substrate (e.g., 20 mM sodium pyruvate).

- Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

- Stop the reaction by adding sulfuric acid (e.g., 3 M H2SO4).

- Decarboxylate the product (acetolactate) to acetoin by incubating at 60°C for 15 minutes.

- Add a colorimetric reagent (e.g., a solution of creatine and α-naphthol) and incubate at 60°C for 15 minutes to develop a colored product.

- Measure the absorbance of the solution at 525 nm using a spectrophotometer.

3. Data Analysis:

- Calculate the percentage of ALS inhibition for each this compound concentration relative to the control (no herbicide).

- Plot the percentage inhibition against the logarithm of the herbicide concentration and use non-linear regression to determine the I50 value (the concentration of herbicide that inhibits 50% of the enzyme activity).

Conclusion

This compound remains a valuable tool in modern agriculture for the selective control of broadleaf weeds and sedges. Its specific mode of action, targeting the ALS enzyme, provides a high degree of efficacy against susceptible weed species. Understanding the biochemical pathway of its action and the resulting symptomology is crucial for its effective and sustainable use. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and to develop strategies for managing herbicide resistance.

References

An In-depth Technical Guide to Bensulfuron-methyl (CAS RN 83055-99-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensulfuron-methyl, with the CAS registry number 83055-99-6, is a selective systemic herbicide belonging to the sulfonylurea family. It is widely utilized in agriculture for the control of a variety of annual and perennial broad-leaved weeds and sedges, particularly in rice and wheat crops.[1][2][3] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1][2] This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile.

Physicochemical Properties

This compound is a white to pale yellow, odorless solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 83055-99-6 | |

| Molecular Formula | C₁₆H₁₈N₄O₇S | |

| Molecular Weight | 410.4 g/mol | |

| Melting Point | 185-188 °C | |

| Vapor Pressure | 1.733 x 10⁻³ Pa (20 °C) | |

| Appearance | White to off-white powder | |

| Odor | Odorless solid | |

| Solubility in Water | 2.7 mg/L (20 °C), 1200 mg/L | |

| Solubility in Organic Solvents (mg/L) | Dichloromethane: 11720, Acetonitrile: 5380, Xylene: 280, Ethyl acetate: 1660, Acetone: 1380, Methanol: 990, Hexane: 3.1 | |

| pKa | 12.34 ± 0.70 (Predicted) | |

| LogP (Octanol-Water Partition Coefficient) | 2.38 | |

| Stability | Stable in slightly alkaline (pH 8) aqueous solution; slowly decomposes in acidic solution. Half-life is 11 days at pH 5 and 143 days at pH 7. |

Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell division in plants. The inhibition of ALS leads to a cessation of cell division in the meristematic tissues of susceptible plants, ultimately resulting in growth inhibition and necrosis.

The herbicide is absorbed by both the roots and foliage of weeds and is translocated throughout the plant via the xylem and phloem. Rice plants exhibit tolerance to this compound due to their ability to rapidly metabolize it into inactive compounds.

Figure 1: Mechanism of action of this compound, illustrating the inhibition of Acetolactate Synthase (ALS) and the subsequent disruption of branched-chain amino acid biosynthesis.

Synthesis

The synthesis of this compound is a multi-step process. A common method involves the reaction of 2-amino-4,6-dimethoxypyrimidine with o-methoxy carboxyl benzylsulfo isocyanate. The isocyanate intermediate is typically prepared by reacting the corresponding benzylsulfamide derivative with phosgene or a phosgene equivalent like bis(trichloromethyl) carbonate (triphosgene).

Figure 2: Simplified workflow for the synthesis of this compound.

Analytical Methodology

The determination of this compound residues in various environmental and biological matrices is crucial for monitoring and risk assessment. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

A generalized experimental protocol for the extraction of this compound from soil and sediment samples, based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is as follows:

-

Extraction: Weigh 10 g of the soil or sediment sample into a 50 mL centrifuge tube. Add 10 mL of an acidic acetonitrile extraction solvent (e.g., 1% acetic acid in acetonitrile).

-

Shaking: Vortex the sample for a specified time to ensure thorough mixing.

-

Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a mixture of sorbents (e.g., PSA and MgSO₄) to remove interfering matrix components.

-

Final Extract Preparation: After further vortexing and centrifugation, the final extract is collected and may be diluted with a suitable solvent (e.g., acetonitrile/water) before analysis.

Instrumental Analysis

Table 2: Instrumental Parameters for this compound Analysis

| Parameter | HPLC-UVD | LC-MS/MS |

| Column | C18 (150 mm x 4.6 mm, 5 µm) | C18 |

| Mobile Phase | Water-Methanol (30:70, v/v) | Gradient elution with solvents like water with formic acid and acetonitrile. |

| Flow Rate | 0.5 mL/min | - |

| Detection Wavelength | 238 nm | Positive ion mode |

| Quantification | External standard | External standard |

| MS/MS Transitions | - | Quantitation: m/z 411 -> 148.9, Confirmation: m/z 411 -> 182.1 |

| Limit of Quantification (LOQ) | 0.05 mg/kg (in paddy water, soil, rice plant) | 0.1 ng/g (in soil and sediment) |

| Reference |

digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];"Sample" [label="Sample\n(Soil, Water, Plant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extraction" [label="Extraction\n(e.g., QuEChERS)"]; "Cleanup" [label="Cleanup\n(dSPE)"]; "Analysis" [label="Instrumental Analysis\n(HPLC or LC-MS/MS)", fillcolor="#FBBC05", fontcolor="#202124"]; "Data_Processing" [label="Data Processing &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample" -> "Extraction"; "Extraction" -> "Cleanup"; "Cleanup" -> "Analysis"; "Analysis" -> "Data_Processing"; }

Figure 3: General experimental workflow for the analysis of this compound residues.

Toxicology

This compound exhibits low acute toxicity to mammals.

Table 3: Toxicological Data for this compound

| Parameter | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | >5000 mg/kg | |

| Acute Dermal Toxicity | - | Toxicity Category III | |

| Acute Inhalation Toxicity | - | Toxicity Category IV | |

| Primary Eye Irritation | - | Toxicity Category IV | |

| Primary Skin Irritation | - | Toxicity Category IV | |

| Dermal Sensitization | - | Not a sensitizer | |

| Subacute Dermal NOAEL | Rat | 1000 mg/kg bw/day | |

| Carcinogenicity | - | "Not likely to be carcinogenic to humans" | |

| Mutagenicity | - | Not mutagenic in bacteria or cultured mammalian cells | |

| Developmental Toxicity | Rat, Rabbit | Effects observed only at levels above the limit dose. |

Studies have shown no evidence of neurotoxicity or significant adverse effects on reproductive function. In a subacute dermal toxicity study in rats, no statistically significant differences in hematological and biochemical parameters were observed, and no significant abnormalities were found in pathological histological results at the highest tested concentration.

Environmental Fate

The environmental fate of this compound is influenced by factors such as soil type, pH, and sunlight.

-

Hydrolysis: It is stable in neutral to alkaline water but hydrolyzes under acidic conditions.

-

Photodegradation: Photolysis on soil surfaces occurs under both sunlight and UV light, with half-lives varying depending on the soil type. The major photodegradation processes involve the cleavage of the sulfonylurea bridge.

-

Soil Mobility: The mobility of this compound in soil is relatively low compared to some other herbicides. No-tillage agricultural practices can help reduce its leaching into water resources.

-

Metabolism: The degradation of this compound in soil and aquatic systems can be uncertain, with some studies indicating deficiencies in the available data. Identified major degradates include 2-amino-4,6-dimethoxyprimidine and methyl 2-(aminosulfonyl-methyl)benzoate.

Conclusion

This compound is an effective sulfonylurea herbicide with a well-defined mechanism of action targeting acetolactate synthase in plants. Its low mammalian toxicity and established analytical methods for residue detection contribute to its widespread use in agriculture. However, a comprehensive understanding of its environmental degradation pathways and potential long-term ecological impacts requires further investigation. This technical guide provides a foundational resource for professionals engaged in research, development, and risk assessment related to this important agrochemical.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Bensulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the sulfonylurea herbicide, Bensulfuron-methyl. The information presented herein is intended to support research, environmental risk assessment, and the development of new active compounds by detailing the chemical and biological degradation pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Chemical Properties and Environmental Summary

This compound is a selective, systemic herbicide used for the control of broadleaf weeds and sedges in rice and wheat crops. Its environmental persistence and mobility are influenced by several factors, primarily hydrolysis, photolysis, and microbial degradation. The degradation of this compound is significantly dependent on environmental conditions such as pH, temperature, and microbial activity.

Abiotic Degradation Pathways

Hydrolysis

Hydrolysis is a major pathway for the degradation of this compound, particularly in acidic aqueous environments. The primary mechanism of hydrolysis involves the cleavage of the sulfonylurea bridge, a characteristic feature of sulfonylurea herbicides. This reaction is pH-dependent, with the rate of degradation increasing in acidic conditions and the compound being relatively stable under neutral to alkaline conditions.

Table 1: Hydrolysis Half-life of this compound at Various pH and Temperature Conditions

| pH | Temperature (°C) | Half-life (t½) in days |

| 4 | 20 | 5.9 |

| 5 | 30 | 7 |

| 7 | 20 | Stable |

| 8 | 30 | 460 |

| 9 | Not Specified | Stable |

Data compiled from multiple sources.

Photolysis

Photodegradation on soil surfaces and in aqueous solutions is another significant route for the dissipation of this compound. The process involves the absorption of light energy, leading to the cleavage of the sulfonylurea bridge, scission of the SO2NH bond, and contraction of the sulfonylurea bridge. The rate of photolysis is influenced by the type of soil and the intensity of light.

Table 2: Photolysis Half-life of this compound on Different Soil Types

| Soil Type | Light Source | Half-life (t½) |

| Vertisol | UV Light | 21.9 hours |

| Alluvial | UV Light | 28.4 hours |

| Alfisol | UV Light | 36.9 hours |

| Red | UV Light | 59.2 hours |

| Laterite | UV Light | 47.2 hours |

| Vertisol | Sunlight | 23.1 days |

| Alluvial | Sunlight | 27.5 days |

| Alfisol | Sunlight | 29.1 days |

| Red | Sunlight | 38.9 days |

| Laterite | Sunlight | 33.8 days |

Data from a study on the photodegradation on soil surfaces[1].

Biotic Degradation Pathway

Microbial degradation is a crucial process in the breakdown of this compound in soil and aquatic environments. Several bacterial and fungal species have been identified that can utilize this compound as a source of carbon and nitrogen, or degrade it through co-metabolism. The primary microbial degradation pathway also involves the cleavage of the sulfonylurea bridge.

Table 3: Microorganisms Involved in the Biodegradation of this compound

| Microorganism | Environment | Degradation Condition |

| Proteus sp. CD3 | Endophytic | 20–40°C, pH 6–8, with glucose as a carbon source |

| Bacillus megaterium L1 | Paddy Soil | Addition of the strain halved the half-life of BSM. |

| Brevibacterium sp. | Not Specified | Can utilize BSM as a sole carbon or nitrogen source. |

Information gathered from various biodegradation studies[2][3][4].

Degradation Pathways and Metabolites

The degradation of this compound, whether through abiotic or biotic processes, primarily proceeds via the cleavage of the sulfonylurea bridge. This results in the formation of two main types of metabolites: a pyrimidine derivative and a benzoic acid derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Bensulfuron:preliminary test of photolysis. [iris.unina.it]

- 4. Characterization and genomic analysis of a bensulfuron methyl-degrading endophytic bacterium Proteus sp. CD3 isolated from barnyard grass (Echinochloa crus-galli) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into Bensulfuron-methyl: Plant Uptake, Translocation, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the uptake, translocation, and metabolism of the sulfonylurea herbicide, bensulfuron-methyl, in plants. Understanding these core processes is critical for developing new herbicide-tolerant crops and designing more effective and selective weed management strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to serve as a vital resource for the scientific community.

Uptake and Translocation: The Journey into and Through the Plant

This compound is a systemic herbicide readily absorbed by both the roots and foliage of plants. Following uptake, it is mobile within the plant's vascular systems, the xylem and phloem, allowing it to move to areas of active growth, primarily the meristematic tissues. The efficiency of this uptake and translocation is a key determinant of the herbicide's efficacy and selectivity.

While qualitative descriptions of this process are abundant, specific quantitative data on the distribution of this compound within different plant tissues remains a subject of ongoing research. Studies utilizing radiolabeled ¹⁴C-bensulfuron-methyl are crucial for elucidating these dynamics.

Table 1: Quantitative Data on this compound Uptake and Translocation

| Plant Species | Method of Application | Time After Treatment | % of Applied ¹⁴C-Bensulfuron-methyl Recovered in Plant | Distribution of Absorbed ¹⁴C (%) | Reference |

| Rice (Oryza sativa) | Root exposure | 24 hours | Data not available | Shoots: 72% (as polar metabolite), Roots: 76% (as parent compound) | [1] |

| Susceptible Weeds | Foliar application | 72 hours | Data not available | Data not available | |

| Scirpus mucronatus (Resistant) | Foliar application | 96 hours | Not specified | No significant differences in absorption or translocation compared to susceptible biotypes | [2] |

| Scirpus mucronatus (Susceptible) | Foliar application | 96 hours | Not specified | No significant differences in absorption or translocation compared to resistant biotypes | [2] |

Further research is required to populate this table with more comprehensive quantitative data across a wider range of plant species and experimental conditions.

Visualizing the Process

Metabolism: The Basis of Selectivity

The differential metabolism of this compound between crop plants and susceptible weeds is the primary mechanism of its selectivity. Tolerant plants, such as rice, can rapidly detoxify the herbicide into non-phytotoxic metabolites. In contrast, susceptible weeds lack this rapid metabolic capacity, leading to the accumulation of the active herbicide and subsequent plant death.

The primary metabolic pathway in tolerant species involves O-demethylation and hydroxylation, reactions catalyzed by cytochrome P450 monooxygenases.[3] In rice, the cytochrome P450 gene CYP81A6 has been identified as playing a key role in conferring tolerance to this compound.[4]

Table 2: Metabolism of this compound in Plants

| Plant Species | Key Metabolic Pathway | Primary Metabolites Identified | Half-life (DT₅₀) of Parent Compound | Key Enzymes | Reference |

| Rice (Oryza sativa) | O-demethylation, Hydroxylation | 4-hydroxy-bensulfuron-methyl (M1), methyl-(a-aminosulfonyl)-o-toluate (M2), N-4,6-dimethoxypyrimidin-2yl urea (M4) | 4-6 hours (in shoots) | Cytochrome P450 monooxygenases (CYP81A subfamily) | |

| Susceptible Weeds | Slow or negligible metabolism | Parent compound persists | > 50 hours | - |

Visualizing the Metabolic Pathway

Experimental Protocols

Plant Uptake and Translocation Study using ¹⁴C-Bensulfuron-methyl

This protocol outlines a general procedure for quantifying the absorption and movement of this compound in plants.

Objective: To determine the rate and extent of uptake and translocation of this compound in a tolerant and a susceptible plant species.

Materials:

-

¹⁴C-labeled this compound of known specific activity

-

Tolerant (e.g., Oryza sativa) and susceptible (e.g., a relevant weed species) plant seedlings

-

Hydroponic or soil growth medium

-

Micropipettes

-

Scintillation vials and cocktail

-

Liquid Scintillation Counter (LSC)

-

Plant tissue oxidizer

-

Phosphor imager (for visualization)

Procedure:

-

Plant Growth: Grow seedlings of the selected species under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark cycle).

-

Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of ¹⁴C-bensulfuron-methyl.

-

Application:

-

Root Application: Transfer plants to a hydroponic solution containing the ¹⁴C-bensulfuron-methyl treatment solution.

-

Foliar Application: Apply a precise volume of the treatment solution as discrete droplets to a specific leaf of each plant.

-

-

Harvesting: Harvest plants at various time points (e.g., 6, 12, 24, 48, 72 hours) after treatment.

-

Sample Processing:

-

Separate the plants into roots, shoots (stems), treated leaf (for foliar application), and other leaves.

-

For foliar application, wash the treated leaf with a suitable solvent (e.g., ethanol:water) to remove unabsorbed herbicide.

-

-

Quantification of Radioactivity:

-

Analyze the leaf wash solution by LSC to determine the amount of unabsorbed herbicide.

-

Dry and weigh each plant part.

-

Combust the dried plant tissues using a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.

-

-

Data Analysis:

-

Calculate the percentage of applied ¹⁴C-bensulfuron-methyl absorbed by the plant.

-

Determine the percentage of the absorbed radioactivity translocated to different plant parts.

-

-

Visualization (Optional):

-

Press and dry whole plants at each time point.

-